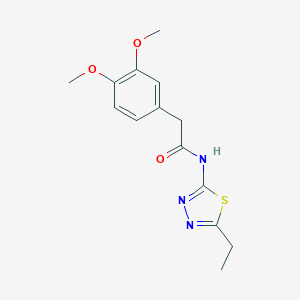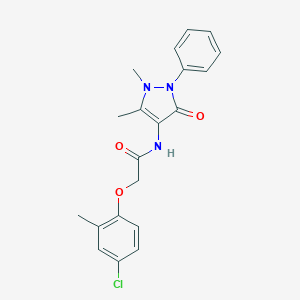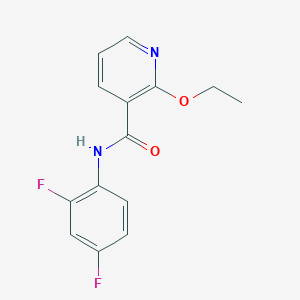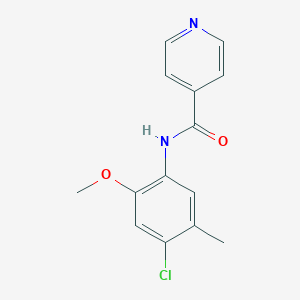
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the protein called signal transducer and activator of transcription 3 (STAT3). STAT3 is a transcription factor that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. CEP-33779 has been studied extensively for its potential therapeutic applications in cancer and inflammatory diseases.
Mecanismo De Acción
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide inhibits the activation of STAT3 by binding to its SH2 domain and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of STAT3 also leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting the STAT3 signaling pathway. N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have a protective effect on the liver by inhibiting the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide in lab experiments is its specificity towards STAT3. This allows for the selective inhibition of the STAT3 signaling pathway without affecting other cellular processes. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. One of the limitations of using N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide is its poor solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of STAT3. Additionally, the combination of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide with other anti-cancer drugs or immunotherapies is an area of active research. Further studies are also needed to investigate the potential therapeutic applications of N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide in other diseases such as autoimmune disorders and fibrosis. Finally, the development of more efficient synthesis methods for N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide could lead to its broader use in research and clinical applications.
Métodos De Síntesis
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-chloro-2-methoxy-5-methylphenylamine with pyridine-4-carboxylic acid followed by subsequent reactions to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by blocking the STAT3 signaling pathway. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methoxy-5-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-7-12(13(19-2)8-11(9)15)17-14(18)10-3-5-16-6-4-10/h3-8H,1-2H3,(H,17,18) |
Clave InChI |
ZBYYAAFYRNPRNV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
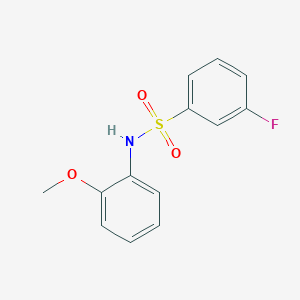
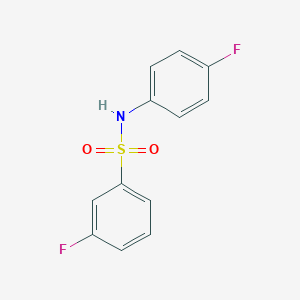
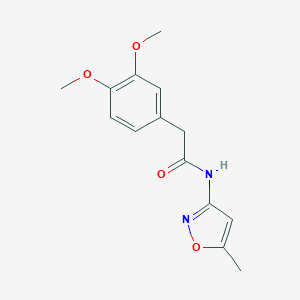
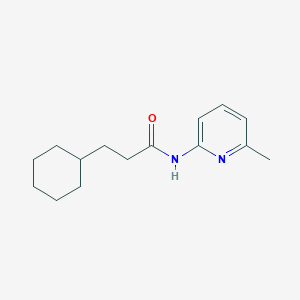
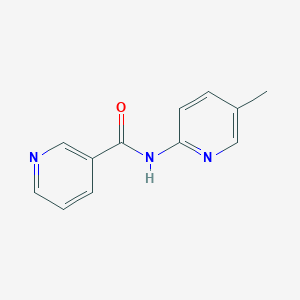
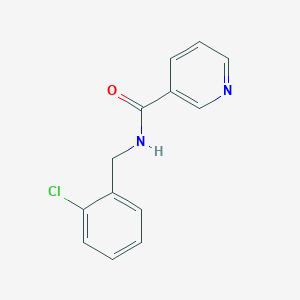
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
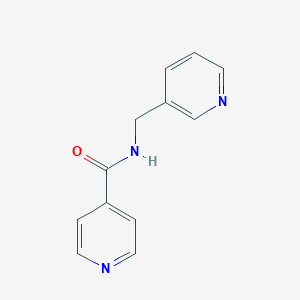
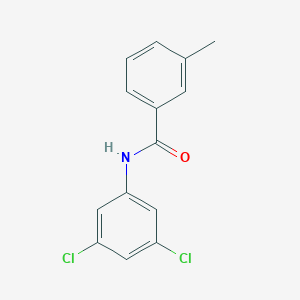
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
